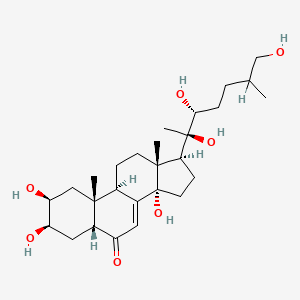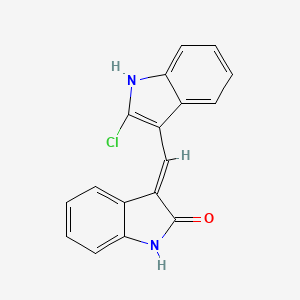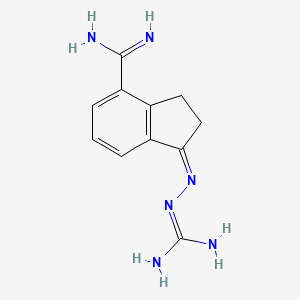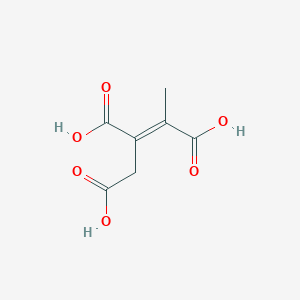
Hexamethonium bromide dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexamethonium dibromide dihydrate is a quaternary ammonium compound known for its role as a ganglionic blocker. It is a nicotinic cholinergic antagonist that primarily affects the autonomic ganglia by inhibiting the transmission of nerve impulses . This compound has been historically significant in the treatment of hypertension and other disorders of the peripheral nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexamethonium dibromide dihydrate can be synthesized through the quaternization of hexamethylene diamine with methyl bromide. The reaction typically involves the following steps:
- The reaction mixture is heated to facilitate the formation of the quaternary ammonium compound.
- The product is then purified through recrystallization to obtain hexamethonium dibromide dihydrate .
Hexamethylene diamine: is reacted with in an aqueous solution.
Industrial Production Methods: Industrial production of hexamethonium dibromide dihydrate follows similar synthetic routes but on a larger scale. The process involves:
Bulk handling: of hexamethylene diamine and methyl bromide.
Controlled reaction conditions: to ensure consistent product quality.
Purification and drying: steps to obtain the final product in its dihydrate form.
Chemical Reactions Analysis
Types of Reactions: Hexamethonium dibromide dihydrate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It does not readily participate in oxidation or reduction reactions.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other anions that can displace the bromide ions.
Reaction Conditions: Mild to moderate temperatures and aqueous or polar solvent systems are commonly used.
Major Products: The major products formed from these reactions include substituted quaternary ammonium compounds, where the bromide ions are replaced by other anions .
Scientific Research Applications
Hexamethonium dibromide dihydrate has a wide range of applications in scientific research:
Mechanism of Action
Hexamethonium dibromide dihydrate exerts its effects by blocking the neuronal nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia. This blockade inhibits the transmission of nerve impulses in both the sympathetic and parasympathetic nervous systems . The compound primarily acts by blocking the ion pore of the receptor, rather than competing with acetylcholine at the binding site .
Comparison with Similar Compounds
Decamethonium: Another ganglionic blocker with a similar structure but different pharmacological properties.
Mecamylamine: A non-selective nAChR antagonist used in research and clinical settings.
Trimethaphan: A short-acting ganglionic blocker used in acute settings
Uniqueness: Hexamethonium dibromide dihydrate is unique due to its specific action on autonomic ganglia and its historical significance in the treatment of hypertension. Unlike other ganglionic blockers, it does not cross the blood-brain barrier, limiting its central nervous system effects .
Properties
CAS No. |
5187-74-6 |
|---|---|
Molecular Formula |
C12H34Br2N2O2 |
Molecular Weight |
398.22 g/mol |
IUPAC Name |
trimethyl-[6-(trimethylazaniumyl)hexyl]azanium;dibromide;dihydrate |
InChI |
InChI=1S/C12H30N2.2BrH.2H2O/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;;;;/h7-12H2,1-6H3;2*1H;2*1H2/q+2;;;;/p-2 |
InChI Key |
FLMOMVBGUCEQEW-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CCCCCC[N+](C)(C)C.O.O.[Br-].[Br-] |
Canonical SMILES |
C[N+](C)(C)CCCCCC[N+](C)(C)C.O.O.[Br-].[Br-] |
Synonyms |
Bitartrate, Hexamethonium Bromide, Hexamethonium Chloride, Hexamethonium Depressin Dibromide Dihydrate, Hexamethonium Dibromide, Hexamethonium Dichloride Dihydrate, Hexamethonium Dihydrate, Hexamethonium Dibromide Dihydrate, Hexamethonium Dichloride Dihydroxide, Hexamethonium Diiodide, Hexamethonium Dimethylsulfate, Hexamethonium Diperchlorate, Hexamethonium Hexamethonium Hexamethonium Bitartrate Hexamethonium Bromide Hexamethonium Chloride Hexamethonium Dibromide Hexamethonium Dibromide Dihydrate Hexamethonium Dichloride Dihydrate Hexamethonium Dihydroxide Hexamethonium Diiodide Hexamethonium Dimethylsulfate Hexamethonium Diperchlorate Hexamethonium Iodide Hexamethonium Monotartrate Hexonium Iodide, Hexamethonium Monotartrate, Hexamethonium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


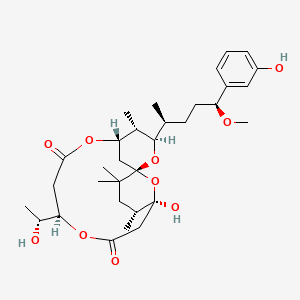
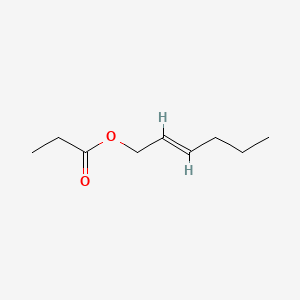

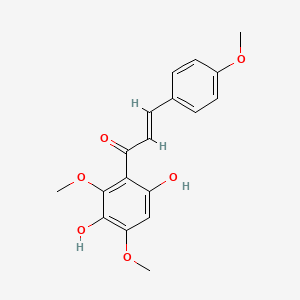
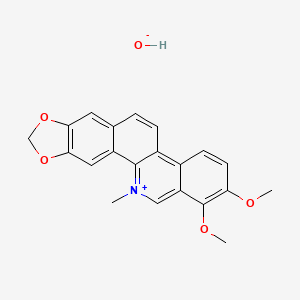
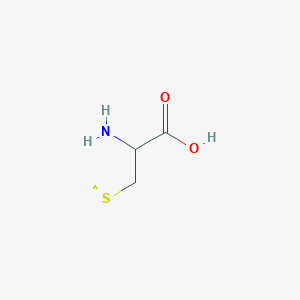
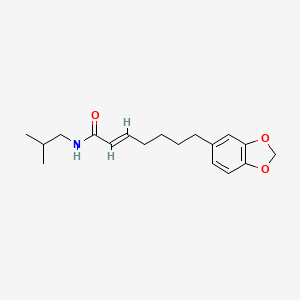
![[(1S,2R,13S,24S)-9,19-dihydroxy-13-methoxy-11,17-dimethyl-3,7,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/structure/B1238342.png)
